![molecular formula C18H17F3N4O2 B2970371 N-(2-(4-(呋喃-2-基)-3,5-二甲基-1H-吡唑-1-基)乙基)-6-(三氟甲基)烟酰胺 CAS No. 2034294-21-6](/img/structure/B2970371.png)
N-(2-(4-(呋喃-2-基)-3,5-二甲基-1H-吡唑-1-基)乙基)-6-(三氟甲基)烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a furan ring, a pyrazole ring, an ethyl linker, and a trifluoromethyl group . The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods available for the synthesis of similar structures. For instance, trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of compounds containing a trifluoromethyl group . Protodeboronation of alkyl boronic esters is another method that could potentially be used in the synthesis of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the trifluoromethyl group is known to undergo various reactions including trifluoromethylation of carbon-centered radical intermediates .科学研究应用
合成和抗原虫活性
一项研究重点关注与 N-(2-(4-(呋喃-2-基)-3,5-二甲基-1H-吡唑-1-基)乙基)-6-(三氟甲基)烟酰胺相关的化合物的合成,展示了它们的潜在抗原虫活性。这些化合物被评估了对布氏锥虫和恶性疟原虫的体外活性,显示出重要的 IC50 值,表明它们具有有效的抗原虫特性。体内模型进一步证实了它们在低口服剂量下的治愈潜力,突出了它们对原生动物感染的治疗潜力 (Ismail 等,2003)。
烟酰胺衍生物的利用
对烟酰胺衍生物的研究,包括与 N-(2-(4-(呋喃-2-基)-3,5-二甲基-1H-吡唑-1-基)乙基)-6-(三氟甲基)烟酰胺结构相似的化合物,表明了这些化合物具有多样化的生物活性。此类研究探索了这些衍生物的代谢途径和生物利用,阐明了它们在治疗糙皮病等疾病中的潜在作用及其对烟酰胺代谢的影响 (埃林格、弗兰克尔和阿卜杜勒·卡德尔,1947)。
结构表征和计算研究
一项针对与目标化合物密切相关的吡咯衍生物的计算研究提供了对其分子结构、静电势表面和形成杂环化合物的潜力的见解。这项研究支持了该化合物在合成化学中的重要性以及在开发具有多种生物活性的新化合物中的潜在应用 (辛格、拉瓦特和萨胡,2014)。
抗菌和生物活性
进一步的研究表明了合成具有可观抗菌活性的烟酰胺衍生物。这些化合物,包括与 N-(2-(4-(呋喃-2-基)-3,5-二甲基-1H-吡唑-1-基)乙基)-6-(三氟甲基)烟酰胺结构相似的化合物,已针对各种微生物菌株进行了测试,揭示了它们作为抗菌剂的潜力。这强调了该化合物在寻找新的治疗剂中的相关性 (帕特尔和谢赫,2010)。
属性
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2/c1-11-16(14-4-3-9-27-14)12(2)25(24-11)8-7-22-17(26)13-5-6-15(23-10-13)18(19,20)21/h3-6,9-10H,7-8H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOFPFCGXSEHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。